molecular formula C10H10N2S B8470647 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione

1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione

Cat. No.: B8470647
M. Wt: 190.27 g/mol
InChI Key: YFCLVGABOLJQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

3-methyl-5-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C10H10N2S/c1-12-7-9(11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13)

InChI Key

YFCLVGABOLJQGE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(NC1=S)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

An adaptation of the method reported by Kjellin and Sandström, Acta Chem. Scand. 1969, 23, 2879-2887 was used. A mixture of 2-methylamino-1-phenyl-ethanone hydrochloride (0.754 g, 4.06 mmol) (see e.g. Hyde et al. J. Am. Chem. Soc. 1928, 50, 2287-2292; Shang et al. Chem. Eur. J. 2007, 13, 7780-7784) and potassium thiocyanate (0.434 g, 4.46 mmol) in acetic acid (12 mL) was heated at 140° C. for 10 minutes using a microwave synthesizer. Dilution with water (50 mL) and cooling in an ice bath caused the product to precipitate. It was collected by filtration, washed with water, and vacuum dried to yield the title compound (0.365 g, 47%) pure as an off-white solid. 1H NMR (500 MHz, DMSO-d6): δ12.66 (br s, 1H), 7.65 (d, J=7.6 Hz, 2H), 7.60 (s, 1H), 7.39 (I, J=7.8 Hz, 2H), 7.27 (t, J=7.4 Hz, 1H), 3.49 (s, 3H).
Quantity
0.754 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
0.434 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
47%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.